molecular formula C6H2ClF3IN B597384 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine CAS No. 1227603-55-5

2-Chloro-4-iodo-3-(trifluoromethyl)pyridine

Cat. No.: B597384
CAS No.: 1227603-55-5
M. Wt: 307.439
InChI Key: GOZZUFGSIJPALV-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Chloro-4-iodo-3-(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, affecting their activity and leading to changes in the metabolism of other compounds. Additionally, this compound can bind to specific proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis. Furthermore, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors that influence its long-term effects on cellular function. In in vitro studies, this compound has been shown to remain stable under specific conditions, but it can degrade when exposed to light or high temperatures. Long-term exposure to the compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter the levels of specific metabolites. For instance, it has been shown to influence the metabolism of fatty acids and amino acids, leading to changes in their concentrations within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound is transported across cell membranes through specific transporters and can bind to various proteins, affecting its localization and accumulation. Studies have shown that this compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, this compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine involves the halogen exchange reaction. For instance, 2-Chloro-6-(trifluoromethyl)pyridine can be treated with lithium diisopropylamide (LDA) at -85°C in tetrahydrofuran (THF), followed by iodination to yield this compound . This reaction is highly selective and efficient, providing a quantitative yield of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves similar halogen exchange reactions but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-iodo-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include organometallic compounds such as Grignard reagents and organolithium reagents. These reactions typically occur under mild conditions, often in the presence of a catalyst.

    Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with Grignard reagents can yield various organometallic derivatives, while oxidation reactions may produce pyridine N-oxides .

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine is primarily related to its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, as it can improve the bioavailability and metabolic stability of drug candidates . The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-iodo-3-(trifluoromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of both chlorine and iodine atoms, along with the trifluoromethyl group, makes it highly reactive and versatile for various chemical transformations. This uniqueness is leveraged in the synthesis of specialized compounds in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-chloro-4-iodo-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3IN/c7-5-4(6(8,9)10)3(11)1-2-12-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZZUFGSIJPALV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00719943
Record name 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227603-55-5
Record name 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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